Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-
Description
Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-, is a multi-substituted heterocyclic compound featuring a fused benzene-thiophene core. Its structure includes a chlorine atom at the 7-position and a trifluoromethyl (-CF₃) group at the 6-position of the benzo[b]thiophene scaffold. These substituents confer unique electronic and steric properties, making it a promising candidate for applications in medicinal chemistry and materials science. The chlorine atom enhances electrophilicity and lipophilicity, while the electron-withdrawing -CF₃ group stabilizes the aromatic system and influences intermolecular interactions .
Properties
Molecular Formula |
C9H4ClF3S |
|---|---|
Molecular Weight |
236.64 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H4ClF3S/c10-7-6(9(11,12)13)2-1-5-3-4-14-8(5)7/h1-4H |
InChI Key |
JNQRLUZDVWGFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are subjected to microwave irradiation in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to benzothiophene derivatives with high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods employed for the industrial-scale production of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the chlorine and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)benzo[b]thiophene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The trifluoromethyl group enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ in substituent type, position, and electronic effects. Key examples include:
- Positional Isomerism : The 7-Cl-6-CF₃ substitution pattern in the target compound contrasts with analogues like 6-Cl-2-COOEt (), where substituents at the 6-position affect regioselectivity in subsequent reactions.
- Electronic Effects : The -CF₃ group in the target compound enhances electron deficiency compared to methyl or methoxy derivatives, influencing reactivity in cross-coupling reactions .
Pharmacological Activities
Substituents critically modulate bioactivity:
- The trifluoromethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogues, a feature critical in drug design .
Physicochemical Properties
Substituents influence solubility, boiling point, and crystallinity:
- The -CF₃ group increases molecular weight and reduces solubility in aqueous media compared to acetyl or methyl derivatives.
Biological Activity
Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-, also known as 7-chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzothiophene core with a chlorine atom at the 7-position and a trifluoromethyl group at the 6-position. The molecular formula is with a molecular weight of 236.64 g/mol. The trifluoromethyl group enhances the compound's electronic properties, stability, and reactivity, making it a valuable candidate for various biological applications.
Anticancer Properties
Research indicates that benzo[b]thiophene derivatives exhibit significant anticancer activity. The compound has been shown to inhibit specific kinases involved in cancer progression by blocking ATP-binding sites. This mechanism is particularly relevant in targeting pathways associated with tumor growth and metastasis.
Table 1: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide | EGFR | 12.5 | |
| Derivative A | VEGFR | 10.0 | |
| Derivative B | BRAF | 8.5 |
Anti-inflammatory Effects
In addition to its anticancer effects, this compound has shown potential anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its relevance in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Marker | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide | TNF-α | 15.0 | |
| Derivative C | IL-6 | 20.0 |
Cholinesterase Inhibition
Recent studies have also explored the cholinesterase inhibitory activity of benzothiophene derivatives. Compounds similar to benzo[b]thiophene have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
Table 3: Cholinesterase Inhibition
| Compound | Enzyme Inhibited | IC50 (µM) | Reference |
|---|---|---|---|
| Benzothiophene-chalcone hybrid | AChE | 62.10 | |
| Benzothiophene derivative D | BChE | 24.35 |
The biological activity of benzo[b]thiophene is attributed to several mechanisms:
- Competitive Inhibition : The compound competes with ATP for binding to kinase active sites, effectively inhibiting kinase activity.
- Receptor Binding : The trifluoromethyl group enhances binding affinity to target proteins involved in disease pathways.
- Modulation of Cytokine Production : It reduces the production of inflammatory cytokines by inhibiting signaling pathways.
Case Studies
- Anticancer Study : A study evaluated the efficacy of benzo[b]thiophene derivatives against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts .
- Cholinesterase Inhibition Study : A series of benzothiophene-chalcone hybrids were synthesized and tested for their inhibitory activity against cholinesterases. The best-performing compound exhibited an IC50 comparable to standard drugs used in Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
